molecular formula C20H17N3O5 B2871239 N-(2-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-43-6

N-(2-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2871239
CAS No.: 899741-43-6
M. Wt: 379.372
InChI Key: VVDNDSZTESTCNG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule with a molecular formula of C20H17N3O5 and a molecular weight of 379.4 g/mol . This compound features a dihydropyridinone core structure substituted with a 3-nitrobenzyl group at the N1 position and an N-(2-methoxyphenyl) carboxamide group at the C3 position . While the specific biological data for this exact compound may be limited, its core structure is closely related to pharmacologically active scaffolds. Research on structurally similar dihydropyridinone and dihydropyridazine analogues has demonstrated significant potential in medicinal chemistry. For instance, certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues have been identified as potent anti-inflammatory agents that function by selectively targeting the JNK2 protein and inhibiting the NF-κB/MAPK signaling pathway, showing remarkable efficacy in models of acute lung injury and sepsis . Furthermore, other cyanopyridone derivatives, which share a similar core, have been investigated for their whole-cell antimycobacterial activity against Mycobacterium tuberculosis , highlighting the value of this chemotype in anti-infective research . This suggests that this compound serves as a valuable chemical building block for researchers exploring new therapeutic agents in areas such as infectious diseases and inflammation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-18-8-3-2-7-17(18)21-20(25)15-9-10-19(24)22(13-15)12-14-5-4-6-16(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNDSZTESTCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs (Table 1) share the 6-oxo-1,6-dihydropyridine or pyridazine core but differ in substituents, influencing their physicochemical and biological profiles.

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Reference
Target Compound Pyridine 1-(3-Nitrobenzyl), N-(2-methoxyphenyl) C21H17N3O5* 403.38* -
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 1-(3-Chlorobenzyl), N-(4-methoxyphenyl), 5-Cl C20H16Cl2N2O3 403.26
N-(2-Methyl-4-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 1-(3-Methylbenzyl), N-(2-methyl-4-nitrophenyl) C21H19N3O4 401.40
N-(6-Methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 1-(3-Nitrobenzyl), N-(6-methylbenzo[d]thiazol-2-yl) C21H16N4O4S 444.44
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 1-Benzyl, N-(3-cyclopropylcarbamoylphenyl) C24H22N3O3 400.45
Key Observations:
  • In contrast, the 3-chlorobenzyl group in increases lipophilicity, favoring membrane penetration . Methoxy Groups: The 2-methoxyphenyl substituent in the target compound may improve solubility compared to the 4-methoxyphenyl analog in , where steric effects differ . Heterocyclic Modifications: Replacement of the phenyl group with a benzo[d]thiazole ring (as in ) introduces sulfur, which can alter metabolic stability and hydrogen-bonding interactions .
Key Observations:
  • Low yields in pyridine derivatives (e.g., 23% for Compound 8 ) highlight challenges in sterically hindered couplings.
  • Fluorine or nitro groups (as in the target compound) may require optimized workup conditions, such as cold quenching, to prevent decomposition .

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